molecular formula C6H7N3O2 B085167 N4-Acetylcytosine CAS No. 14631-20-0

N4-Acetylcytosine

Cat. No. B085167
CAS RN: 14631-20-0
M. Wt: 153.14 g/mol
InChI Key: IJCKBIINTQEGLY-UHFFFAOYSA-N
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Description

N4-Acetylcytosine (N4Acy) is an epigenetic modification of DNA, which has been studied extensively in recent years. N4Acy is a post-translational modification of the fifth nitrogen of cytosine base, and is found in both eukaryotic and prokaryotic organisms. N4Acy is an important epigenetic regulator, and as such, has been studied for its role in cancer, aging, and other diseases.

Scientific Research Applications

  • Gene Regulation and Biological Functions : ac4C is a chemically modified nucleoside present on tRNA and rRNA and has been found in human and yeast mRNAs. It aids in correctly reading codons during translation, improves translation efficiency, and stabilizes mRNA. ac4C is closely associated with N-acetyltransferase 10 (NAT10) and its helpers, influencing the development, progression, and prognosis of various human diseases, especially cancer (Jin, Xu, Zou, & Duan, 2020).

  • Molecular Structure and Vibrational Spectra : The molecular structure of N4-acetylcytosine has been characterized, revealing the presence of four stable conformers. Its vibrational wavenumbers and corresponding assignments have been determined, contributing to our understanding of its molecular behavior (Zhou, Zhai, & Xuan, 2013).

  • Chemical Signature for RNA Acetylation : A sensitive chemical method to localize ac4C in RNA has been developed, allowing for the quantitative analysis of cellular RNA acetylation and the study of RNA acetylation during ribosome biogenesis (Thomas et al., 2018).

  • Enhancing Translation Efficiency : ac4C in mRNA has been shown to catalyze by NAT10, which leads to increased mRNA stability and enhanced translation efficiency. This modification plays a significant role in the regulation of mRNA translation (Arango et al., 2018).

  • Prediction of Modification Sites in mRNA : The development of predictors like PACES for ac4C sites in human mRNA aids in identifying possible modified sequences, contributing to our understanding of how ac4C works in mRNA regulation (Zhao, Zhou, Cui, & Zhou, 2019).

  • Physiological Duplex Stabilization : Studies on the synthesis and biophysical characterization of ac4C reveal its role in stabilizing RNA duplexes in physiological contexts, shedding light on its function in biology and disease (Bartee, Nance, & Meier, 2022).

  • Identification of ac4C in mRNA : Machine learning models like XG-ac4C have been developed to identify ac4C sites in mRNA, enhancing our understanding of ac4C's role in mRNA stability and regulation (Alam, Tayara, & Chong, 2020).

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

N4-Acetylcytosine (ac4C) is a highly conserved chemical modification found in eukaryotic and prokaryotic RNA, such as tRNA, rRNA, and mRNA . The primary target of ac4C is RNA, where it plays a profound role in the pathogenesis of a wide range of diseases .

Mode of Action

The formation of ac4C depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C . NAT10, as the only ac4C acetyltransferase in human cells, can precisely regulate the stability and translation of RNA by catalyzing the acetylation of rRNA , tRNA , and mRNA , which advances our understanding of the role of RNA acetylation modification in cellular physiology and pathology .

Biochemical Pathways

The ac4C modification impacts various aspects of RNA metabolism like stability, structure, translation, localization, splicing . It is part of a complex interaction involving “writers,” “readers,” and “erasers” that play crucial roles in growth, genetics, and disease .

Pharmacokinetics

It is known that the formation of ac4c depends on the catalytic activity of nat10

Result of Action

The ac4C modification results in a variety of functional outcomes which impact normal development and disease . It is significantly associated with various human diseases, especially cancer . The modification enhances the stability and translation of RNA, thereby influencing gene expression .

Action Environment

The action environment of ac4C is primarily within the cellular environment, where it interacts with RNA moleculesIt is known that the presence of nat10, the enzyme that catalyzes the formation of ac4c, is crucial for its action .

Biochemical Analysis

Biochemical Properties

N4-Acetylcytosine is involved in several biochemical reactions, primarily through its incorporation into RNA. The formation of this compound is catalyzed by the enzyme N-acetyltransferase 10 (NAT10). This enzyme transfers an acetyl group from acetyl-CoA to the nitrogen atom at the fourth position of cytosine . This compound interacts with various proteins and enzymes, influencing RNA stability and translation efficiency. For instance, it has been shown to enhance the binding affinity of RNA to ribosomal proteins, thereby facilitating efficient protein synthesis .

Cellular Effects

This compound affects various cellular processes by modulating RNA function. In different cell types, it influences gene expression, cell signaling pathways, and cellular metabolism. For example, in cancer cells, this compound has been observed to alter the expression of oncogenes and tumor suppressor genes, thereby promoting tumor growth and progression . Additionally, it impacts cell signaling pathways by modifying the stability and translation of mRNAs encoding key signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on RNA, altering the RNA’s secondary structure and stability. This modification can enhance or inhibit the binding of RNA-binding proteins and ribosomes, thereby regulating translation . This compound also influences gene expression by affecting the splicing and export of mRNA from the nucleus to the cytoplasm . Furthermore, it can modulate the activity of enzymes involved in RNA metabolism, such as ribonucleases and helicases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound in RNA is influenced by various factors, including temperature, pH, and the presence of specific enzymes. Studies have shown that this compound is relatively stable under physiological conditions but can be degraded by specific ribonucleases over time . Long-term effects of this compound on cellular function include alterations in gene expression profiles and changes in cellular metabolism, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance RNA stability and translation, leading to increased protein synthesis and improved cellular function . At high doses, it may cause toxic effects, such as the inhibition of essential RNA processing enzymes and the induction of apoptosis . Threshold effects have been observed, where a specific concentration of this compound is required to elicit significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to RNA metabolism. It interacts with enzymes such as NAT10, which catalyzes its formation, and ribonucleases, which can degrade it . This compound also affects metabolic flux by altering the levels of metabolites involved in RNA synthesis and degradation . Additionally, it can influence the activity of cofactors required for RNA modification and processing .

properties

IUPAC Name

N-(2-oxo-1H-pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4(10)8-5-2-3-7-6(11)9-5/h2-3H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCKBIINTQEGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163354
Record name Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID30163354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14631-20-0
Record name Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)-
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Record name 14631-20-0
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Record name Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)-
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Record name N4-Acetylcytosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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